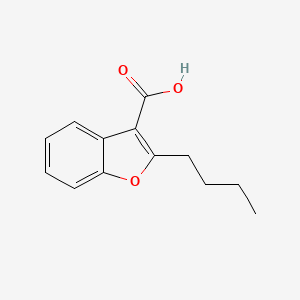

2-Butyl-benzofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H14O3 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

2-butyl-1-benzofuran-3-carboxylic acid |

InChI |

InChI=1S/C13H14O3/c1-2-3-7-11-12(13(14)15)9-6-4-5-8-10(9)16-11/h4-6,8H,2-3,7H2,1H3,(H,14,15) |

InChI Key |

PAUITNMVEWYCJD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Alkyl Chain Length: The butyl group in the target compound increases lipophilicity compared to the ethyl analog (C13H14O3 vs.

Functional Group Position : Substitution at C3 with carboxylic acid (vs. acetic acid in ’s compound) alters acidity and hydrogen-bonding capacity, influencing solubility and reactivity .

Electronic Effects : Methoxy groups () are electron-donating, which may stabilize adjacent functional groups, whereas tert-butyl substituents (Compound 3g, ) introduce steric hindrance, complicating synthesis .

Preparation Methods

Cyclization of Diketones and Aldehydes

The cyclization of 1,3-diketones with α,β-unsaturated aldehydes represents a cornerstone strategy for benzofuran synthesis. In the context of 2-butyl-benzofuran-3-carboxylic acid, this approach leverages the reactivity of acrolein dimers and tailored diketones to construct the benzofuran core. For example, 1-(4-methoxyphenyl)-1,3-heptanedione reacts with acrolein dimer in the presence of halogenating reagents (e.g., PCl₃) and acid catalysts (e.g., H₂SO₄) at 25–100°C for 1–8 hours to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran . Subsequent demethylation via acid-catalyzed hydrolysis (0–100°C, 1–8 hours) generates the hydroxyl analogue, though further oxidation would be required to convert the benzoyl group to a carboxylic acid.

Critical parameters include the molar ratio of acrolein dimer to diketone (1:1–2:1) and the choice of solvent (e.g., acetonitrile or dichloromethane). Yields exceeding 56% are achievable for the cyclization step, but the method’s limitation lies in the need for post-synthetic oxidation to install the carboxylic acid moiety .

One-Pot Multi-Step Synthesis

Adapting methodologies from quinoline-benzofuran hybrid systems, one-pot strategies streamline the synthesis through sequential coupling, hydrolysis, and cyclization. A representative protocol involves:

-

Williamson Ether Synthesis : Reacting ethyl 2-(bromomethyl)benzofuran-3-carboxylate with substituted salicylaldehydes in refluxing acetonitrile (K₂CO₃, 4 equiv, 12 h).

-

Ester Hydrolysis : Treating the intermediate with ethanolic KOH (10%, reflux, 2 h) to yield the carboxylic acid.

-

Cyclization : Acid-mediated intramolecular condensation (1 M HCl, 25°C, 1 h) to form the benzofuran ring .

This approach achieves 55–75% yields for analogous quinoline derivatives, suggesting comparable efficiency for benzofuran systems . Key advantages include reduced purification steps and compatibility with diverse substituents. For 2-butyl derivatives, substituting salicylaldehyde with butyl-containing aldehydes (e.g., 4-butylsalicylaldehyde) could direct the alkyl group to the 2-position.

Functional Group Interconversion via Hydrolysis

The conversion of nitriles to carboxylic acids offers a robust pathway to install the 3-carboxylic acid group. A two-step sequence involves:

-

Nitrile Installation : Suzuki coupling of 3-bromo-2-butylbenzofuran with pinacol boronate esters (e.g., 4-cyanophenylboronic acid) under Pd catalysis (PdCl₂(dppf), K₃PO₄, 80°C, 12 h).

-

Nitrile Hydrolysis : Treatment with H₂O₂ and KOH in DMSO/H₂O (60°C, 6 h) to afford the carboxylic acid .

This method’s efficacy is demonstrated by the synthesis of 2-aryl-benzofuran-3-carboxylic acids in 63–75% yields . For 2-butyl derivatives, pre-installing the butyl group via alkylation of phenol precursors (e.g., 4-butylphenol) before cyclization ensures regioselectivity.

Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the benzofuran core. A Kumada coupling strategy could introduce the butyl group:

-

Halogenation : Bromination of 3-carboxybenzofuran at the 2-position using NBS/AIBN in CCl₄ (70°C, 4 h).

-

Alkyl Magnesiation : Reacting 2-bromo-3-carboxybenzofuran with butylmagnesium bromide (THF, 0°C to rt, 2 h).

While this method remains theoretical, analogous Negishi couplings for alkyl groups report 40–60% yields . Challenges include managing the reactivity of the carboxylic acid group during coupling, necessitating protective groups (e.g., methyl esters).

Comparative Analysis of Synthetic Methods

Q & A

Q. What are the common synthetic routes for preparing 2-butyl-benzofuran-3-carboxylic acid and its derivatives?

Methodological Answer: The synthesis of 2-butyl-benzofuran-3-carboxylic acid derivatives typically involves multi-step protocols:

Core Benzofuran Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds (e.g., via acid-catalyzed Friedländer condensation) .

Ester Intermediates : Carboxylate esters (e.g., ethyl benzofuran-3-carboxylate) are synthesized as precursors, followed by hydrolysis to the carboxylic acid .

Substituent Introduction : Alkylation or acyloxylation at the 2-position (e.g., introducing the butyl group via nucleophilic substitution or cross-coupling reactions).

Key Considerations : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to minimize side products like decarboxylated byproducts .

Q. How can structural characterization of 2-butyl-benzofuran-3-carboxylic acid be validated?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR : Analyze and NMR to confirm substituent positions (e.g., butyl group at C2, carboxyl at C3) .

- IR Spectroscopy : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., π-π stacking in solid-state structures) .

Intermediate Research Questions

Q. What strategies mitigate low yields during the synthesis of 2-butyl-benzofuran-3-carboxylic acid analogs?

Methodological Answer: Address common pitfalls:

- Byproduct Formation : Use protecting groups (e.g., tert-butyl esters) to stabilize reactive carboxyl groups during alkylation .

- Purification Challenges : Employ gradient elution in column chromatography with polar/non-polar solvent mixtures (e.g., hexane:ethyl acetate) .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for cross-coupling steps to enhance regioselectivity .

Table 1 : Yield Optimization Strategies

| Issue | Solution | Reference |

|---|---|---|

| Decarboxylation | Lower reaction temperature (<80°C) | |

| Poor alkylation efficiency | Use phase-transfer catalysts (e.g., TBAB) |

Q. How do electronic effects of substituents influence the reactivity of benzofuran-3-carboxylic acid derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Enhance carboxylate stability but reduce nucleophilic substitution rates at C2 .

- Electron-Donating Groups (EDGs) : Increase electrophilicity at C3, facilitating ester hydrolysis .

Experimental Design : Compare reaction kinetics for derivatives with halogen (EWG) vs. methoxy (EDG) substituents using HPLC monitoring .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data for benzofuran derivatives?

Methodological Answer: Case Study: In , discrepancies between observed and calculated NMR values for compound 3g were attributed to:

Solvent Effects : Re-measure spectra in deuterated DMSO vs. CDCl3 to assess solvent-induced shifts.

Tautomeric Equilibria : Investigate pH-dependent conformational changes via variable-temperature NMR.

Validation : Cross-check with high-resolution mass spectrometry (HRMS) and computational modeling (DFT calculations) .

Q. What methodologies optimize the biological activity of 2-butyl-benzofuran-3-carboxylic acid analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- In Vitro Assays : Screen analogs for antimicrobial activity using MIC assays against Gram-positive bacteria .

Table 2 : Biological Activity Trends

| Derivative | MIC (μg/mL) | LogP | Reference |

|---|---|---|---|

| 2-n-Butyl derivative | 12.5 | 3.2 | |

| 2-tert-Butyl analog | 25.0 | 4.1 |

Q. How can computational tools guide the design of novel benzofuran-3-carboxylic acid derivatives?

Methodological Answer:

- Docking Studies : Predict binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., reduce CYP450 inhibition risk) .

- QSAR Models : Train machine learning algorithms on datasets of known bioactive benzofurans to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.